

The 3-Bromotetrahydropyran-4-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromodihydro-2H-pyran-4(3H)-one

Cat. No.: B1291664

[Get Quote](#)

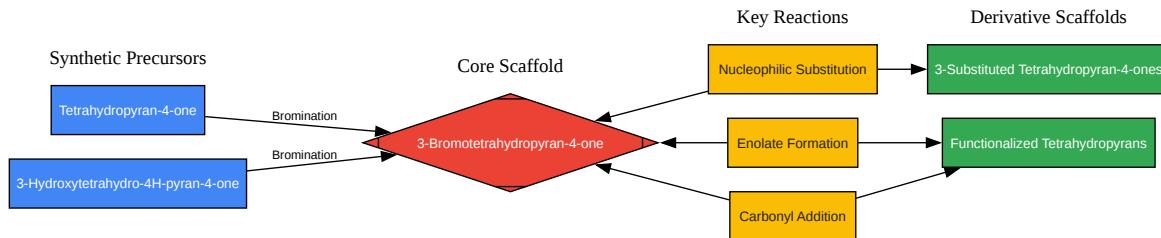
The 3-bromotetrahydropyran-4-one scaffold is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural and electronic properties, conferred by the presence of a bromine atom adjacent to a ketone within a tetrahydropyran ring, make it a valuable intermediate in the synthesis of a diverse array of complex organic molecules and pharmacologically active agents. This in-depth technical guide elucidates the core features of this scaffold, including its synthesis, reactivity, and applications in medicinal chemistry.

Core Chemical and Physical Properties

The 3-bromotetrahydropyran-4-one scaffold possesses a unique combination of functional groups that dictate its chemical behavior. The tetrahydropyran ring provides a flexible yet conformationally defined framework, while the ketone at the 4-position and the bromine atom at the 3-position offer multiple sites for chemical modification.

Property	Value
Molecular Formula	C ₅ H ₇ BrO ₂
Molecular Weight	179.01 g/mol
Appearance	Typically a solid or oil
Key Functional Groups	Ketone, Bromoalkane, Ether
Reactivity Centers	α-carbon to the ketone, Carbonyl carbon, C-Br bond

Note: Experimental physical properties such as melting point and boiling point can vary depending on purity and isomeric form.


Synthesis and Reactivity

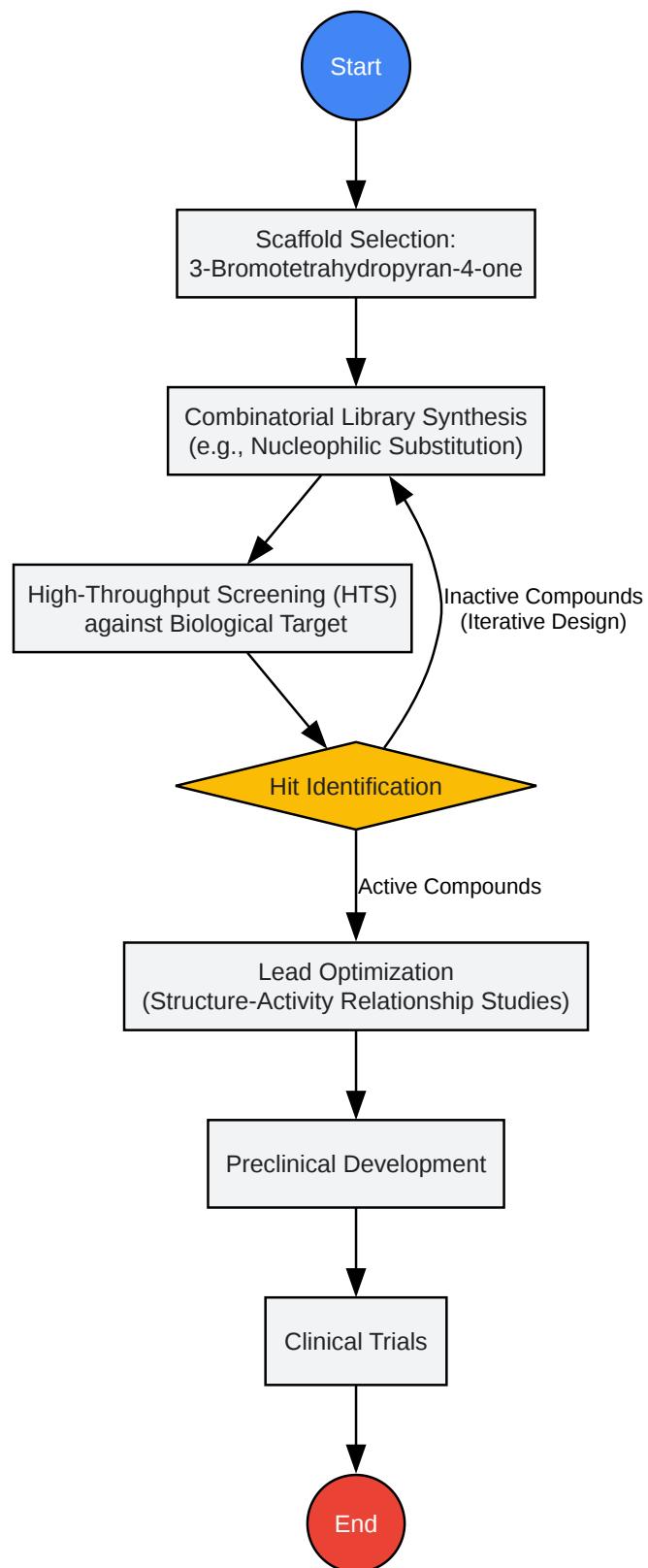
The synthesis of the 3-bromotetrahydropyran-4-one core and its derivatives can be achieved through various synthetic strategies. One common approach involves the bromination of a tetrahydropyran-4-one precursor. For instance, bromination of 3-hydroxytetrahydro-4H-pyran-4-one can yield a dibromide intermediate, which can then be converted to the desired bromopyranone.^[1]

The reactivity of the 3-bromotetrahydropyran-4-one scaffold is characterized by several key transformations:

- Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-position.
- Enolate Chemistry: The presence of the ketone allows for the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions.
- Carbonyl Chemistry: The ketone can undergo standard carbonyl reactions such as reduction, reductive amination, and Wittig reactions.

The interplay of these reactive sites allows for the construction of highly functionalized and stereochemically complex molecules.

[Click to download full resolution via product page](#)


Synthetic routes and reactivity of the 3-bromotetrahydropyran-4-one scaffold.

Application in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.^[2] The introduction of a bromine atom in the 3-bromotetrahydropyran-4-one scaffold serves multiple purposes in drug design. The bromine atom can act as a handle for further synthetic diversification, and it can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target.^[3]

While specific biological activity data for the 3-bromotetrahydropyran-4-one scaffold itself is not extensively reported, its derivatives have been explored in various therapeutic areas. For instance, tetrahydropyran-4-one derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.^[4]

The strategic placement of the bromo and keto functionalities allows for the generation of libraries of diverse compounds for high-throughput screening. The workflow for leveraging this scaffold in a drug discovery program typically involves a series of well-defined steps.

[Click to download full resolution via product page](#)

Drug discovery workflow utilizing the 3-bromotetrahydropyran-4-one scaffold.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of 3-bromotetrahydropyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is treated with a nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted tetrahydropyran-4-one derivative.

Spectroscopic Characterization

The structural elucidation of 3-bromotetrahydropyran-4-one and its derivatives relies on standard spectroscopic techniques.

Technique	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">- A downfield multiplet for the proton at the C-3 position due to the deshielding effects of the adjacent bromine and carbonyl group.- Signals for the protons on C-2 and C-6 in the downfield region due to the adjacent oxygen atom.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbon (C-4) in the range of 200-210 ppm.- A downfield signal for the carbon bearing the bromine atom (C-3).- Signals for the carbons adjacent to the oxygen (C-2 and C-6) in the typical ether region.
IR	<ul style="list-style-type: none">- A strong absorption band for the C=O stretch of the ketone, typically around 1720-1740 cm⁻¹.- C-O stretching vibrations for the ether linkage.
Mass Spec.	<ul style="list-style-type: none">- The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks with approximately equal intensity).

Note: Predicted spectroscopic data can be refined by comparison with experimentally obtained data for analogous structures.[\[5\]](#)

Conclusion

The 3-bromotetrahydropyran-4-one scaffold is a valuable and reactive building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for diversification make it an attractive starting material for the construction of novel and complex molecules with potential therapeutic applications. Further exploration of the chemical space accessible from this scaffold is likely to yield new drug candidates with diverse biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The 3-Bromotetrahydropyran-4-one Scaffold: A Technical Guide for Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291664#key-features-of-the-3-bromotetrahydropyran-4-one-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com